N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
N-[(4-Fluorophenyl)methyl]-5-methyl-12-oxazole-3-carboxamide is a chemical compound with a complex structure that includes a fluorophenyl group, a methyl group, and an oxazole ring
Mechanism of Action
Target of Action
Similar compounds such as 4-(4-fluorobenzyl)piperidine and (2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide have been reported to interact with Beta-secretase 1 in humans. Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .
Mode of Action
This interaction could potentially alter the normal functioning of the protein, leading to downstream effects .
Biochemical Pathways
Given its potential interaction with beta-secretase 1, it might influence the pathways related to the formation of myelin sheaths in peripheral nerve cells .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Based on its potential interaction with beta-secretase 1, it might influence the formation of myelin sheaths in peripheral nerve cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-5-methyl-12-oxazole-3-carboxamide typically involves the reaction of 4-fluorobenzylamine with 5-methyl-12-oxazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and pH, are carefully monitored and controlled to maximize yield and purity. Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-5-methyl-12-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-5-methyl-12-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-Fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride
Uniqueness
N-[(4-Fluorophenyl)methyl]-5-methyl-12-oxazole-3-carboxamide is unique due to its specific combination of a fluorophenyl group and an oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-6-11(15-17-8)12(16)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZHGWHBCSFTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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